Enhanced Lipophilicity (LogP) Compared to the 5-Bromo-3-difluoromethoxy-2-methyl Regioisomer
The lipophilicity of 4-bromo-2-(difluoromethoxy)-5-methylpyridine is quantifiably higher than that of its close regioisomer, 5-bromo-3-(difluoromethoxy)-2-methylpyridine. This difference is a direct consequence of the varied substitution pattern on the pyridine ring [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.4 |
| Comparator Or Baseline | 5-Bromo-3-(difluoromethoxy)-2-methylpyridine (CAS 1211536-99-0); LogP = 2.9 |
| Quantified Difference | ΔLogP = +0.5 |
| Conditions | Computed XLogP3-AA value from PubChem for the comparator; vendor-provided LogP from Chemspace for the target compound [1][2]. |
Why This Matters
A higher LogP of +0.5 can significantly enhance membrane permeability, potentially improving cellular uptake and bioavailability for drug candidates derived from this scaffold.
- [1] Chemspace. 4-Bromo-2-(difluoromethoxy)-5-methylpyridine. CSSB00015668044. Accessed 2026. View Source
- [2] PubChem. 5-Bromo-3-(difluoromethoxy)-2-methylpyridine. CID 75481493. Accessed 2026. View Source
